molecular formula C11H12F3N B13610688 1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine

1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine

Cat. No.: B13610688
M. Wt: 215.21 g/mol
InChI Key: FEGMLAMMGCJMAB-BQYQJAHWSA-N
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Description

1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine is an organic compound characterized by the presence of trifluoromethyl, phenyl, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at 20°C in ethyl ether, resulting in the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The process involves a [3+2]-cycloaddition followed by an uncommon [3+6]-cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Scientific Research Applications

1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl and amine groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of trifluoromethyl, phenyl, and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-3-methyl-4-phenylbut-3-en-2-amine

InChI

InChI=1S/C11H12F3N/c1-8(10(15)11(12,13)14)7-9-5-3-2-4-6-9/h2-7,10H,15H2,1H3/b8-7+

InChI Key

FEGMLAMMGCJMAB-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(C(F)(F)F)N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(C(F)(F)F)N

Origin of Product

United States

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